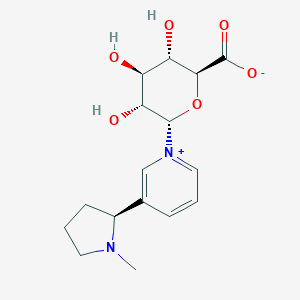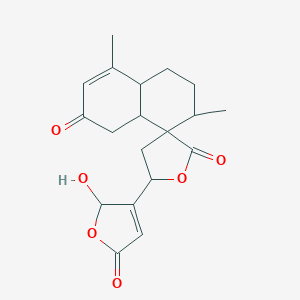
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as BDBQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties in various diseases.
作用機序
The mechanism of action of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
実験室実験の利点と制限
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. This compound can also be toxic at high concentrations, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to investigate its potential therapeutic properties in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for this compound can enhance its bioavailability and reduce its toxicity.
合成法
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized by the reaction of 4-bromoaniline and methyl anthranilate in the presence of a catalyst, such as palladium or copper. The reaction takes place under mild conditions, and the yield of this compound is relatively high. The synthesized product can be purified by recrystallization or chromatography.
科学的研究の応用
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
特性
分子式 |
C15H13BrN2O |
|---|---|
分子量 |
317.18 g/mol |
IUPAC名 |
2-(4-bromophenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-15(10-6-8-11(16)9-7-10)17-13-5-3-2-4-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19) |
InChIキー |
RLNYEGKEDRJIFL-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
正規SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



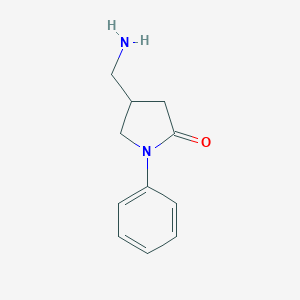
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
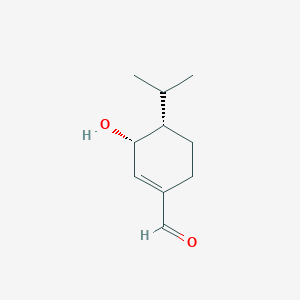
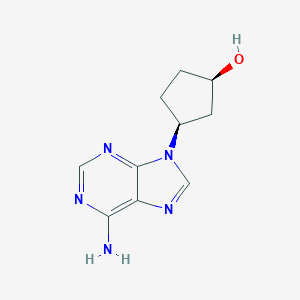
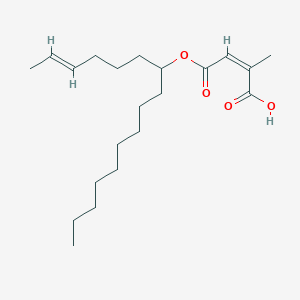
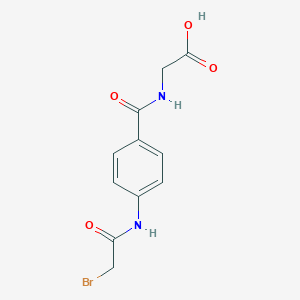
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
